(2-Phenylbenzofuran-3-yl)methanamine
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Overview
Description
(2-Phenylbenzofuran-3-yl)methanamine is an organic compound with the molecular formula C15H13NO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields. This compound features a benzofuran ring system substituted with a phenyl group and a methanamine group, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (2-Phenylbenzofuran-3-yl)methanamine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced reaction conditions to achieve efficient production. The use of continuous flow reactors and other modern techniques can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylbenzofuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (2-Phenylbenzofuran-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic applications. Research has indicated that these compounds may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other materials. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Phenylbenzofuran-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as 2-Phenylbenzofuran, 3-Phenylbenzofuran, and various substituted benzofurans. These compounds share the benzofuran core structure but differ in their substituents and functional groups .
Uniqueness
What sets (2-Phenylbenzofuran-3-yl)methanamine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methanamine group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H13NO |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2-phenyl-1-benzofuran-3-yl)methanamine |
InChI |
InChI=1S/C15H13NO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H,10,16H2 |
InChI Key |
URIOIRFUJCPOPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CN |
Origin of Product |
United States |
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